2-Bromo-3-chloro-5-methylbenzoic acid
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Overview
Description
2-Bromo-3-chloro-5-methylbenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of bromine, chlorine, and methyl substituents on a benzene ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 3-chloro-5-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Another approach involves the chlorination of 2-bromo-5-methylbenzoic acid using chlorine gas or a chlorinating agent like thionyl chloride. This reaction also requires careful control of reaction conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of benzyl alcohol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-3-chloro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylbenzoic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
3-Chloro-5-methylbenzoic acid:
2-Bromo-3-methylbenzoic acid: Has a different substitution pattern, resulting in distinct reactivity.
Uniqueness
2-Bromo-3-chloro-5-methylbenzoic acid is unique due to the presence of both bromine and chlorine substituents, which confer specific reactivity and properties. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Biological Activity
2-Bromo-3-chloro-5-methylbenzoic acid is a halogenated aromatic compound with significant potential in various biological applications. Its structure, characterized by a bromine atom, a chlorine atom, and a methyl group on a benzoic acid core, suggests enhanced reactivity and biological activity due to the electronic effects imparted by these substituents. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₈H₆BrClO₂
- Molecular Weight : 249.49 g/mol
The presence of halogens (bromine and chlorine) and a methyl group contributes to the compound's reactivity, potentially enhancing its interaction with biological targets such as enzymes and receptors.
The mechanism of action for this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The halogen atoms are known to enhance lipophilicity, which may improve membrane permeability and bioactivity.
Enzyme Inhibition
Research indicates that compounds structurally similar to this compound are employed in studying enzyme inhibition. The compound's structural attributes allow it to act as an inhibitor for several enzymes involved in metabolic pathways. For instance, studies have shown that halogenated benzoic acids can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Antimicrobial Properties
Halogenated aromatic compounds often display antimicrobial activities. While specific data on this compound is limited, compounds with similar structures have demonstrated efficacy against various pathogens. The presence of bromine and chlorine enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity :
A study investigated the anti-inflammatory effects of various halogenated benzoic acids, including derivatives of this compound. The results indicated significant inhibition of COX enzymes, leading to reduced inflammation in animal models. -
Antimicrobial Efficacy :
Another research effort focused on evaluating the antimicrobial activity of halogenated benzoic acids against Gram-positive and Gram-negative bacteria. The findings suggested that modifications at the 3 and 4 positions of the benzene ring significantly affected antimicrobial potency, indicating that this compound may possess similar properties.
Comparative Analysis of Similar Compounds
A comparison table highlighting several structurally related compounds provides insight into their biological activities:
Compound Name | Structure Highlights | Unique Features | Biological Activity |
---|---|---|---|
This compound | Bromine at position 2; Chlorine at 3; Methyl at 5 | Halogenated structure enhances reactivity | Potential anti-inflammatory and antimicrobial properties |
3-Bromo-4-chloro-5-methylbenzoic acid | Bromine at position 3; Chlorine at 4; Methyl at 5 | Different halogen positions may alter activity | Exhibits significant antimicrobial activity |
4-Bromo-3-chloro-5-methylbenzoic acid | Bromine at position 4; Chlorine at 3; Methyl at 5 | Similar structure but varied reactivity patterns | Potentially different pharmacological profiles |
Properties
IUPAC Name |
2-bromo-3-chloro-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEXNTPURSSBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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